A Technical Guide to N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide (CAS 349402-18-2): Synthesis, Characterization, and Applications
A Technical Guide to N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide (CAS 349402-18-2): Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, a specialized organic compound. Given the limited specific literature on this exact molecule, this document presents a robust, scientifically-grounded approach based on established principles of organic synthesis and analytical chemistry. It is designed to serve as a comprehensive resource for researchers synthesizing or considering this molecule for applications in medicinal chemistry and materials science.
Compound Overview
N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide is a member of the sulfonamide class of compounds, which are of significant interest in drug discovery.[1] The structure incorporates a nitroaromatic ring, a feature often associated with unique electronic properties and biological activities, and a flexible N-alkyl sidechain.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 349402-18-2 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O₅S | [2] |
| Molecular Weight | 288.32 g/mol | [2] |
| InChI Key | DNBUBZRKFYCKPY-UHFFFAOYSA-N | [2] |
| Appearance | Predicted: White to yellow/brown solid | [3] |
Proposed Synthesis Methodology
The most direct and widely employed method for synthesizing N-alkylated sulfonamides is the reaction of a sulfonyl chloride with a primary amine.[4] This nucleophilic substitution reaction is highly efficient and provides a clear pathway to the target compound.[4] The proposed two-step synthesis is outlined below.
Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1)
The necessary precursor, 4-methyl-3-nitrobenzenesulfonyl chloride, is a known compound used as a reagent in organic synthesis.[3] It can be prepared via the chlorosulfonation of 2-nitrotoluene. This reaction involves treating 2-nitrotoluene with an excess of chlorosulfonic acid.
Reaction: 2-Nitrotoluene + ClSO₃H → 4-Methyl-3-nitrobenzenesulfonyl chloride + H₂O
This electrophilic aromatic substitution directs the sulfonyl chloride group to the position para to the activating methyl group and meta to the deactivating nitro group. The resulting sulfonyl chloride is a moisture-sensitive solid that should be handled with care as it can release hydrochloric acid upon hydrolysis.[3]
Step 2: Synthesis of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide
The final step involves the coupling of the sulfonyl chloride precursor with 3-methoxypropylamine. This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, forming the stable sulfonamide bond.[4]
Reaction: 4-Methyl-3-nitrobenzenesulfonyl chloride + 3-Methoxypropylamine → N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide + HCl
This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
Detailed Experimental Protocol
Materials:
-
4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 eq)
-
3-Methoxypropylamine (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A solution of 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM is prepared in a round-bottomed flask equipped with a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: 3-Methoxypropylamine (1.05 eq) and triethylamine (1.5 eq) are added sequentially to the stirred solution at 0 °C (ice bath).
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the final product.
Synthesis Workflow Diagram
The logical flow of the proposed synthesis is illustrated below.
Caption: Proposed two-step synthesis and purification workflow.
Structural Elucidation and Quality Control
Accurate identification and confirmation of purity are paramount.[5] A combination of spectroscopic techniques should be employed for comprehensive characterization.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic signals expected for the title compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H, complex multiplet), -SO₂NH- proton (1H, triplet, shift dependent on solvent), Methoxy group (-OCH₃, 3H, singlet), Methyl group (-CH₃, 3H, singlet), Alkyl chain protons (-CH₂-, 6H, multiplets). |
| ¹³C NMR | Aromatic carbons (6 signals), Methoxy carbon (~58 ppm), Methyl carbon (~20 ppm), Alkyl chain carbons (3 signals). |
| FT-IR (cm⁻¹) | N-H stretch (~3300-3200), C-H stretches (aromatic & aliphatic, ~3100-2850), Asymmetric and Symmetric S=O stretches (~1340 and ~1160), Asymmetric and Symmetric NO₂ stretches (~1530 and ~1350).[5] |
| Mass Spec. (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, confirming the molecular weight. Fragmentation patterns can provide further structural information. |
Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess purity.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : Analyze a small sample as a KBr pellet or a thin film to identify key functional groups.
-
Mass Spectrometry (MS) : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile. Use an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the molecular weight.[5]
Potential Applications and Research Directions
While specific applications for CAS 349402-18-2 are not extensively documented, its structural motifs suggest several areas of research interest.
-
Medicinal Chemistry : Sulfonamides are a well-established class of therapeutic agents.[1] The nitroaromatic moiety can act as a bioisostere or participate in specific binding interactions within biological targets. This compound could be a candidate for screening in various assays, including antibacterial, anticancer, or enzyme inhibition studies.[6]
-
Chemical Probes : The nitro group can be chemically reduced to an amine, providing a reactive handle for further functionalization. This allows the molecule to be used as a building block for synthesizing more complex structures or for conjugation to other molecules to create chemical probes.
-
Materials Science : Nitroaromatic compounds can possess interesting optical or electronic properties, suggesting potential use in the development of novel materials.
Safety and Handling
Hazard Classification:
-
The precursor, 4-methyl-3-nitrobenzenesulfonyl chloride, is corrosive and reacts with water to release toxic gas.[7]
-
The final product should be handled with care. Assume it is an irritant to the skin and eyes.
Personal Protective Equipment (PPE):
-
Wear suitable protective clothing, gloves, and eye/face protection.
-
Work in a well-ventilated fume hood.
Storage:
-
Store in a cool, dry place away from moisture.
This guide provides a foundational framework for the synthesis, characterization, and potential exploration of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide. By applying these established chemical principles, researchers can confidently produce and validate this compound for their specific research needs.
References
-
Belskaya, N., et al. (2019). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 24(19), 3531. Available at: [Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 7). ResearchGate. Retrieved March 17, 2026, from [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]
-
Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. (2026, January 5). Engineered Science Publisher. Retrieved March 17, 2026, from [Link]
-
Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2015, November 3). Asian Journal of Chemistry. Retrieved March 17, 2026, from [Link]
-
Syntheses of N-alkyl sulfonamides 8 a,b (a) and primary... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. Retrieved March 17, 2026, from [Link]
-
4-Methyl-3-nitro-benzenesulfonyl chloride. (2024, April 10). ChemBK. Retrieved March 17, 2026, from [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). MDPI. Retrieved March 17, 2026, from [Link]
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